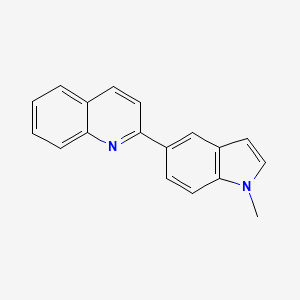

2-(1-Methyl-1H-indol-5-yl)quinoline

Description

Properties

Molecular Formula |

C18H14N2 |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-(1-methylindol-5-yl)quinoline |

InChI |

InChI=1S/C18H14N2/c1-20-11-10-15-12-14(7-9-18(15)20)17-8-6-13-4-2-3-5-16(13)19-17/h2-12H,1H3 |

InChI Key |

BOFOGIHGTHPFEQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(1-Methyl-1H-indol-5-yl)quinoline and related quinoline-indole hybrids:

Key Observations:

Hybrid Systems: Indoloquinolines (e.g., cryptolepine analogs) fuse indole and quinoline into a planar tricyclic system, whereas this compound retains a non-fused, flexible structure .

Synthetic Routes: Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for attaching aromatic groups to quinoline, as seen in analogous compounds . Cyclization strategies dominate fused systems (e.g., imidazo[4,5-f]quinolines), whereas non-fused hybrids like this compound may require stepwise functionalization .

Biological Relevance: E-2-styrylquinolines exhibit antiviral activity, while imidazo[4,5-f]quinolines show antimicrobial effects. The biological profile of this compound remains underexplored but may align with kinase or CYP inhibition due to structural similarities to reported inhibitors .

Physical Properties: Melting points for indole-quinoline hybrids range from 149–177°C, influenced by substituent polarity and molecular rigidity . NMR data (e.g., δ 2.80 ppm for methyl groups in ) highlight distinct electronic environments for methylindole moieties .

Research Findings and Implications

- Synthetic Challenges: The methyl group at the indole N1 position in this compound may hinder electrophilic substitution reactions, necessitating protective strategies during synthesis .

- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methyl on indole) enhance metabolic stability but may reduce solubility . Planar fused systems (e.g., indoloquinolines) exhibit stronger DNA intercalation, while non-fused hybrids like this compound may target enzymes or receptors .

- Future Directions: Computational modeling (e.g., docking studies) could predict binding modes for this compound against therapeutic targets like HIV integrase or CYP450 isoforms .

Preparation Methods

Synthesis of Acetylindole Derivatives

The synthesis begins with the preparation of acetylindole intermediates (21a–c), which serve as precursors for N-tosylhydrazone formation. Three distinct routes are employed:

-

21a (3-Acetyl-6-methoxyindole) : Synthesized via Vilsmeier-Haack reaction using 6-methoxyindole (20), phosphoryl chloride (POCl₃), and dimethylacetamide (DMA) at 0°C to room temperature (89.6% yield).

-

21b (4-Acetylindole) : Produced through Grignard addition of methylmagnesium bromide (CH₃MgBr) to indole-4-aldehyde (22), followed by oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) (35.2% over two steps).

-

21c (N-Boc-5-acetylindole) : Generated by treating indole-5-carboxylic acid (23) with methyllithium (CH₃Li) in tetrahydrofuran (THF), followed by Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and sodium hydride (NaH) (72.9% yield).

These acetylindoles are critical for introducing variability in the indole ring’s substitution pattern, which influences subsequent coupling efficiency.

Formation of N-Tosylhydrazone Intermediates

Acetylindoles 21a–c are converted to their corresponding N-tosylhydrazones (25a–c) by refluxing with p-toluenesulfonhydrazide in ethanol at 90°C for 2 hours. This step facilitates the generation of a stable intermediate for palladium-mediated coupling.

Coupling with 4-Chloro-2-methylquinoline

The pivotal cross-coupling reaction employs 4-chloro-2-methylquinoline (29) and N-tosylhydrazones 25a–c under palladium catalysis. Optimized conditions include:

This step yields quinoline-indole adducts 26a–c in moderate to good yields (50.2–70.5%).

N-Methylation to Yield Target Compound

The final step involves N-methylation of the indole nitrogen in 26a using sodium hydride (NaH) and methyl iodide (CH₃I) in THF at 0°C to room temperature. This reaction proceeds efficiently (72–85.2% yield) to afford this compound (27a).

Analysis of Reaction Conditions and Yields

The palladium-catalyzed method demonstrates robustness but requires careful optimization of catalysts, ligands, and bases. Key findings include:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylindole synthesis | Vilsmeier-Haack, Grignard, or CH₃Li routes | 35.2–89.6 |

| N-Tosylhydrazone formation | p-Toluenesulfonhydrazide, EtOH, 90°C | Not reported |

| Cross-coupling | PdCl₂(CH₃CN)₂, Xphos, t-BuOLi, 90°C | 50.2–70.5 |

| N-Methylation | NaH, CH₃I, THF, 0°C to rt | 72–85.2 |

Notably, the cross-coupling step’s yield varies with the indole substituent’s electronic nature. Electron-donating groups (e.g., methoxy in 21a) enhance coupling efficiency compared to unsubstituted analogs.

Alternative Synthetic Strategies

While palladium catalysis dominates the literature, alternative methodologies for related indoloquinolines suggest potential adaptability:

Q & A

Basic: What are the common synthetic routes for 2-(1-Methyl-1H-indol-5-yl)quinoline, and what factors influence yield optimization?

Answer:

The synthesis typically involves multi-step organic reactions. A standard approach includes:

Indole Functionalization : Introducing substituents to the indole core via alkylation or halogenation. For example, methylation at the 1-position of indole is critical for steric and electronic modulation .

Quinoline-Indole Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to link the indole and quinoline moieties. Catalytic systems (e.g., Pd(PPh₃)₄) and inert atmospheres are essential for minimizing side reactions .

Purification : Column chromatography or recrystallization to isolate the product.

Key Factors : Reaction temperature (e.g., controlled heating to avoid decomposition), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (1–5 mol%) significantly impact yield .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of quinoline-indole hybrids?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hybridization. For instance, the methyl group at the indole 1-position appears as a singlet (~δ 3.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing positional isomers .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL for refinement .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay for viability) to reduce variability .

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under identical conditions. For example, discrepancies in sperm motility enhancement ( ) may arise from differing ATP concentration ranges .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., bromine vs. chlorine substitutions in ) to identify substituent-specific trends .

Advanced: What strategies are recommended for minimizing byproduct formation during the alkylation of the indole nitrogen in this compound?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., NH of indole) using Boc or Fmoc groups to direct regioselectivity .

- Low-Temperature Alkylation : Perform reactions at 0–5°C to suppress electrophilic aromatic substitution side reactions .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict the binding affinity of this compound to neurological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. Indole’s aromatic system often shows π-π stacking with receptor residues .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between methyl and bulkier substituents at the indole 1-position .

- Validation : Correlate computational results with in vitro assays (e.g., radioligand displacement) to refine force field parameters .

Basic: What are the established protocols for testing anticancer efficacy of quinoline-indole hybrids in vitro?

Answer:

- Cell Viability Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa) with 48–72 hr incubation .

- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .

- Cell Cycle Analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G2/M arrest in ) .

Advanced: What analytical methodologies enable differentiation between positional isomers in complex quinoline-indole systems?

Answer:

- 2D NMR (NOESY/ROESY) : Detects spatial proximity between protons (e.g., distinguishing 5- vs. 6-substituted indoles) .

- High-Resolution LC-MS/MS : Fragmentation patterns (e.g., quinoline ring cleavage) differentiate isomers with identical masses .

- X-ray Powder Diffraction (XRPD) : Identifies unique crystalline phases for solid-state characterization .

Advanced: How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the methyl group at the indole 1-position?

Answer:

- Analog Synthesis : Prepare derivatives with hydrogen, ethyl, or aryl groups at the 1-position while keeping other substituents constant .

- Biological Profiling : Test analogs for activity (e.g., IC₅₀ in cytotoxicity assays) and correlate with steric/electronic parameters (e.g., Taft’s steric constant) .

- Computational Modeling : Compare binding poses of methyl vs. non-methyl analogs in target active sites to identify steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.